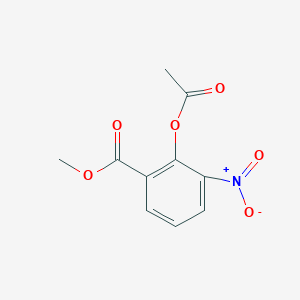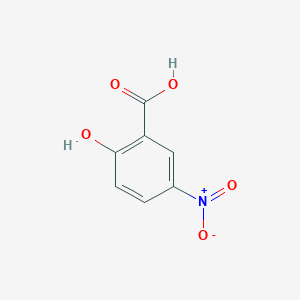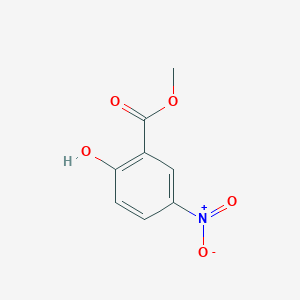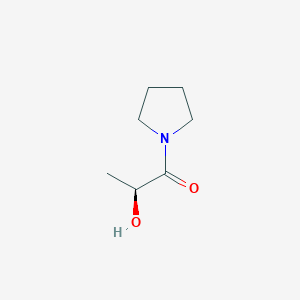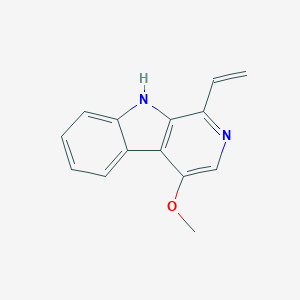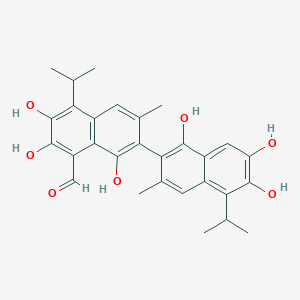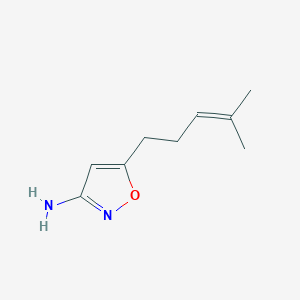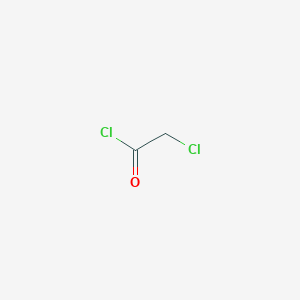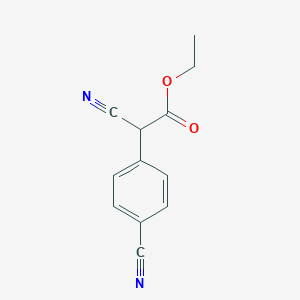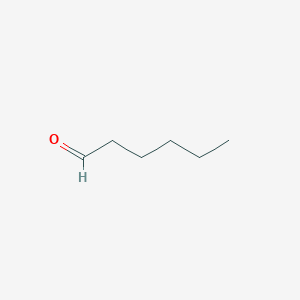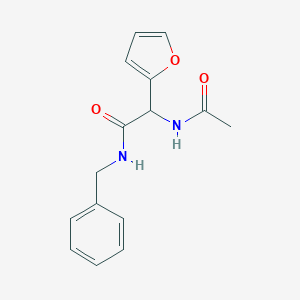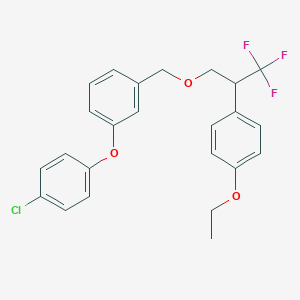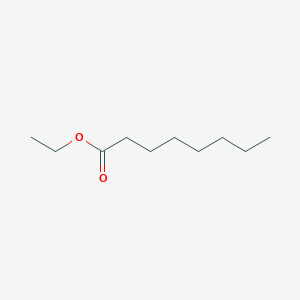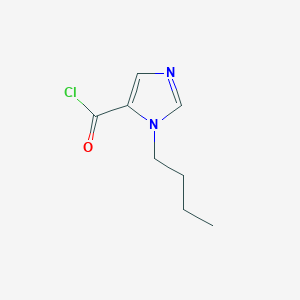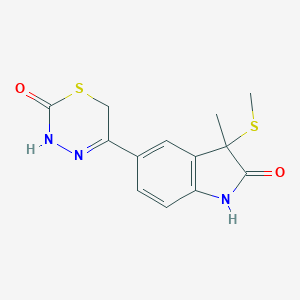
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, commonly known as MTIDT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIDT is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.
Mecanismo De Acción
The mechanism of action of MTIDT is not fully understood. However, studies have suggested that MTIDT exerts its anticancer and antimicrobial effects by inducing oxidative stress and DNA damage in cancer cells and microorganisms. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
MTIDT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTIDT induces the production of reactive oxygen species (ROS), which play a crucial role in oxidative stress and DNA damage. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTIDT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MTIDT has also been shown to have potent anticancer and antimicrobial properties, making it a valuable tool for studying cancer and infectious diseases. However, the limitations of MTIDT include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of MTIDT. One direction is to investigate the safety and efficacy of MTIDT in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of MTIDT. Another direction is to investigate the potential use of MTIDT in combination with other anticancer and antimicrobial agents. Combination therapy has been shown to be more effective than monotherapy in treating cancer and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of MTIDT and to identify its molecular targets.
Métodos De Síntesis
MTIDT is a synthetic compound that has been synthesized using a specific method. The synthesis of MTIDT involves the reaction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The reaction produces 5-(3-methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, which is then purified using column chromatography. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
MTIDT has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. In vitro studies have shown that MTIDT inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTIDT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
MTIDT has also been studied for its antimicrobial properties. In vitro studies have shown that MTIDT has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MTIDT has also been shown to inhibit the biofilm formation of these microorganisms, which is a crucial step in their pathogenesis.
Propiedades
Número CAS |
122280-58-4 |
|---|---|
Nombre del producto |
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
Fórmula molecular |
C13H13N3O2S2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
5-(3-methyl-3-methylsulfanyl-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C13H13N3O2S2/c1-13(19-2)8-5-7(3-4-9(8)14-11(13)17)10-6-20-12(18)16-15-10/h3-5H,6H2,1-2H3,(H,14,17)(H,16,18) |
Clave InChI |
YRXBCMWOEVAJBM-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
Sinónimos |
5-(3,6-dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1,3-dihydro-3- methyl-3-methylthio-2H-indol-2-one 5-DOTMM-indol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



